molecular formula C9H13NO B024965 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 19817-07-3

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Katalognummer B024965
CAS-Nummer: 19817-07-3
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: YRTHQTAVIFQEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as 3-ethynylquinuclidin-3-ol , is a bicyclic compound with a unique structure. It belongs to the tropane alkaloid family and exhibits intriguing biological activities . The compound’s molecular formula is C9H13NO , and its molecular weight is 151.21 g/mol .

Synthesis Analysis

The synthetic route to 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various strategies to access this scaffold, aiming for enantioselective construction .
  • Physical and Chemical Properties Analysis

    • InChI Code : The InChI code provides a unique identifier for the compound: 1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2 .
  • Wissenschaftliche Forschungsanwendungen

    Organic Synthesis

    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol: is a valuable compound in organic synthesis, particularly in the construction of the 8-azabicyclo[3.2.1]octane scaffold , which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective synthesis of this scaffold a significant area of research. The compound’s structure allows for enantioselective construction, which is crucial for creating specific stereoisomers of pharmaceuticals.

    Medicinal Chemistry

    In medicinal chemistry, this compound serves as a chiral building block for synthesizing antimuscarinic agents . Its unique structure enables chemoselective α-iodination of various simple and multi-functionalized acrylic esters, which is a critical step in the Morita-Baylis-Hillman protocol. This protocol is instrumental in creating compounds with potential therapeutic effects.

    Analytical Chemistry

    In analytical chemistry, 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties, such as melting point and purity, make it suitable for use in calibrating instruments or as a reference compound in chromatography .

    Pharmacology

    Pharmacologically, the compound’s ability to serve as a precursor in the synthesis of tropane alkaloids suggests its indirect role in the development of drugs that target the central nervous system, pain relief, and other conditions where tropane alkaloids are applicable .

    Biochemistry

    In biochemistry, the compound could be utilized in the study of enzyme-substrate interactions, especially those involving chiral molecules. Its structure could help in understanding the binding and activity of enzymes that interact with bicyclic structures .

    Enantioselective Synthesis

    The compound is also significant in enantioselective synthesis, where it can be used to produce optically active compounds with high diastereo- and enantioselectivities, which are essential for creating pharmaceuticals with the desired chirality .

    Tropane Alkaloid Synthesis

    Lastly, the synthesis of tropane alkaloids, which are a class of bicyclic [3.2.1] octane derivatives with potent biological activities, relies on precursors like 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol . These alkaloids are used in a variety of therapeutic areas, including ophthalmology, gastroenterology, and anesthesiology .

    Eigenschaften

    IUPAC Name

    3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YRTHQTAVIFQEEG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CC1(CN2CCC1CC2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50394209
    Record name 3-ethynyl-3-quinuclidinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50394209
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

    CAS RN

    19817-07-3
    Record name 3-ethynyl-3-quinuclidinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50394209
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A solution of n-butyl lithium (100 ml of a 2M solution in pentane) was added portion-vise over a period of 20 minutes to a stirred solution of ethynyltrimethylsilane (19.6 g) in dry tetrahydrofuran (400 ml) at -70° C. The mixture was stirred for 1 hour at -70° C. A solution of 3-quinuclidinone (2.4 g) in dry tetrahydrofuran (100 ml) was then added to the mixture and the mixture stirred for 1 hour at -70° C. Methanol (1 ml) was then added to the mixture and the mixture allowed to warm to room temperature. The solvents were removed by evaporation. Methanol (500 ml) and potassium carbonate (40 g) were added to the residue and the mixture was stirred for 1 hour. The solvent was removed by evaporation. The residue was triturated with water (500 ml) and then dried in vacuo to give 3-ethynyl-3-hydroxy-quinuclidine as a solid, m.p. 193-197° C.; NMR (DMSO-d6): 1.5-1.3(1H, m), 1.4-1.6(1H, m), 1.7-1.95(3H, m), 2.55-2.8(5H, m), 2.95(1H, d), 3.3(1H, d) and 5.4(1H, s); m/z 152 (M+H).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    solution
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    19.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    400 mL
    Type
    solvent
    Reaction Step One
    Quantity
    2.4 g
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    1 mL
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver esterase (8.0 ml, 9200 units,in 3.2M aqueous ammonium sulphate solution at pH 8; S1 gma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2H aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH 9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg), m.p. 204-207° C., [α]20D =+54.5° (C=0.99, methanol).
    Name
    (±)-3-ethynyl-3-butyryloxyquinuclidine
    Quantity
    4.42 g
    Type
    reactant
    Reaction Step One
    Quantity
    35 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    700 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    units,in
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    30 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods III

    Procedure details

    A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver eaterase (8.0 ml, 9200 units, in 3.2M aqueous ammonium sulphate solution at pH8; Sigma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2M aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg) m.p. 204°-207° C., [α]20D =54.5° (C=0.99, methanol).
    Name
    (±)-3-ethynyl-3-butyryloxyquinuclidine
    Quantity
    4.42 g
    Type
    reactant
    Reaction Step One
    Quantity
    35 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    700 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Name
    Quantity
    30 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods IV

    Procedure details

    The above oil containing (-)-3-ethynyl-3-butyryloxyquinuclidine was treated with a solution of potassium hydroxide (2.24 g) in methanol (50 ml). The mixture was stirred at ambient temperature for 2 hours. The mixture was evaporated and deionised water (2 ml) was added to the residue to give a solid. The solid was collected by filtration, washed with water (2×2 ml) and dried under vacuum over phosporus pentoxide to give (-)-3-ethynyl-3-hydroxyquinuclidine (611 mg) as a solid, m.p. 199°-202° C., [α]19D =-56.1° (C=1.02, methanol).
    Name
    (-)-3-ethynyl-3-butyryloxyquinuclidine
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    2.24 g
    Type
    reactant
    Reaction Step Two
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Reactant of Route 2
    Reactant of Route 2
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Reactant of Route 3
    Reactant of Route 3
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Reactant of Route 4
    Reactant of Route 4
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Reactant of Route 5
    Reactant of Route 5
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
    Reactant of Route 6
    3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.